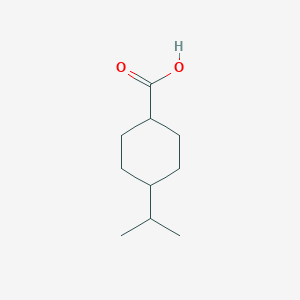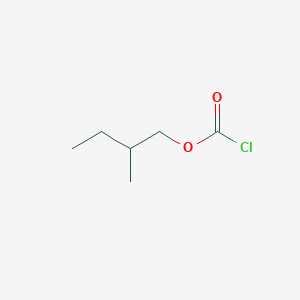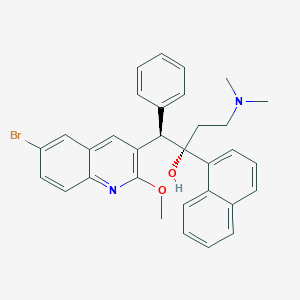
Bedaquilina
Descripción general
Descripción
Bedaquilina es un compuesto antimicobacteriano de diariquinolina utilizado principalmente para el tratamiento de la tuberculosis multirresistente. Fue aprobado para uso médico en los Estados Unidos en 2012 y se vende bajo el nombre comercial Sirturo . This compound funciona inhibiendo la enzima ATP sintasa de Mycobacterium tuberculosis, que es esencial para la producción de energía de las bacterias .
Mecanismo De Acción
Bedaquilina ejerce sus efectos inhibiendo la enzima ATP sintasa de Mycobacterium tuberculosis. Esta enzima es responsable de sintetizar ATP, que es esencial para la producción de energía de las bacterias . Al unirse a la subunidad c de la ATP sintasa, this compound evita que las bacterias generen energía, lo que lleva a su muerte . Este mecanismo es único en comparación con otros medicamentos antimicobacterianos, que normalmente se dirigen a la girasa del ADN o la síntesis de la pared celular .
Aplicaciones Científicas De Investigación
Bedaquilina tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la medicina. Se usa en combinación con otros antibacterianos para tratar la tuberculosis pulmonar multirresistente . La investigación ha demostrado que this compound es eficaz para lograr tasas de conversión de cultivos más altas y reducir la mortalidad entre los casos de tuberculosis resistente a los medicamentos . Además, el mecanismo de acción único de this compound la convierte en una herramienta valiosa para estudiar la producción de energía bacteriana y los mecanismos de resistencia .
Análisis Bioquímico
Biochemical Properties
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase . It is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . In addition to CYP3A4, both CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation .
Cellular Effects
Bedaquiline has been shown to have significant effects on various types of cells and cellular processes. It has been found to reprogram cells into potent bactericidal phagocytes . It triggers a variety of antimicrobial defense mechanisms, including phagosome-lysosome fusion, and autophagy .
Molecular Mechanism
Bedaquiline works by blocking the ability of M. tuberculosis to make adenosine 5’-triphosphate (ATP) . It inhibits the c subunit of ATP synthase responsible for synthesizing ATP . This unique mechanism of action allows bedaquiline to be effective against M. tuberculosis strains that are resistant to currently available first-line and second-line drugs .
Temporal Effects in Laboratory Settings
Bedaquiline has shown to have significant temporal effects in laboratory settings. Studies have shown that bedaquiline treatment improves survival and reduces bacterial burden in infected subjects over time when compared to its free form . The median time to smear and culture conversion was 34 and 60 days respectively .
Dosage Effects in Animal Models
The effects of bedaquiline vary with different dosages in animal models. Studies have shown that bedaquiline has the potential to achieve a higher culture conversion rate and a lower mortality risk among drug-resistant tuberculosis cases .
Metabolic Pathways
Bedaquiline is involved in several metabolic pathways. It is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . In addition to CYP3A4, both CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation .
Transport and Distribution
Bedaquiline is >99.9% bound to protein in human plasma samples . It binds to intracellular phospholipids, resulting in drug accumulation in tissues . After drug intake is discontinued, the time course of drug elimination from the tissues is dependent on the dissociation rate constant of the CAD from the phospholipid and the elimination rate of the CAD from the tissue .
Subcellular Localization
Bedaquiline accumulates primarily in host cell lipid droplets, but heterogeneously in mycobacteria within a variety of intracellular compartments . The intravenously injected bedaquiline nanoparticles have short circulation times due to their rapid and efficient uptake into the endothelial cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de bedaquilina implica varios pasos, comenzando con la síntesis de intermedios clave. Un método implica la reacción de un compuesto con un agente reductor en un solvente para producir un racemato de this compound . Otro método implica hacer reaccionar un compuesto con otro compuesto bajo condiciones de calentamiento, lo que simplifica el proceso y hace que la producción industrial a gran escala sea factible .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Por ejemplo, el uso de solventes como etanol, metanol, isopropanol o dimetilsulfóxido en combinación con agua desionizada puede mejorar la cristalización y purificación del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Bedaquilina sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. El núcleo heterocíclico central con cadenas laterales de alcohol y amina es responsable de su reactividad .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes reductores, solventes como etanol y metanol, y catalizadores para reacciones específicas .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound son típicamente intermedios que conducen al compuesto activo final. Estos intermedios son cruciales para la síntesis de this compound con alta pureza y rendimiento .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a bedaquilina incluyen otros agentes antimicobacterianos como isoniazida, rifampicina y fluoroquinolonas . Estos compuestos también se dirigen a Mycobacterium tuberculosis pero a través de diferentes mecanismos.
Singularidad: La singularidad de this compound radica en su mecanismo de acción. A diferencia de otros agentes antimicobacterianos que se dirigen a la girasa del ADN o la síntesis de la pared celular, this compound inhibe específicamente la ATP sintasa, lo que la hace eficaz contra la tuberculosis multirresistente y extremadamente resistente a los medicamentos .
Conclusión
This compound es un compuesto innovador en el tratamiento de la tuberculosis multirresistente. Su mecanismo de acción único, combinado con su eficacia en entornos clínicos, lo convierte en una herramienta valiosa en la lucha contra la tuberculosis. La síntesis, las reacciones químicas y las aplicaciones de investigación científica de this compound resaltan su importancia tanto en medicina como en investigación científica.
Propiedades
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
843663-66-1, 654653-93-7 | |
| Record name | Bedaquiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike many existing anti-tuberculosis drugs, Bedaquiline targets the energy production pathway of Mycobacterium tuberculosis specifically its ATP synthase. [] By binding to the transmembrane component of ATP synthase, it disrupts the proton gradient necessary for ATP synthesis, effectively cutting off the bacteria's energy supply. [] This unique mechanism makes it effective against both actively replicating and dormant mycobacteria, a crucial factor in combating persistent infections. []
A: Studies using Mycobacterium smegmatis as a model organism provide insights. Bedaquiline causes a rapid increase in oxygen consumption, indicating respiratory uncoupling. [] This uncoupling disrupts the proton motive force, specifically collapsing the transmembrane pH gradient without affecting membrane potential. [] This disturbance in proton cycling, essential for mycobacterial survival, is a key factor in the bactericidal effect of Bedaquiline. []
A: The molecular formula of Bedaquiline is C43H52N2O2, and its molecular weight is 616.88 g/mol. []
A: Bedaquiline possesses an unusually long terminal elimination half-life of approximately 5.5 months. [, ] This long half-life contributes to its prolonged presence in the body, potentially impacting treatment duration and requiring careful consideration of drug interactions, especially with drugs metabolized by CYP3A4. [, , ]
A: Bedaquiline's bioavailability increases significantly when taken with food. Studies show a 2-fold increase in bioavailability when administered with food, highlighting the importance of consistent administration practices for optimal drug exposure. []
A: Bedaquiline is primarily metabolized by the CYP3A4 enzyme in the liver. [, , , ] This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit CYP3A4, potentially altering its concentration and therapeutic effects. Co-administration with rifamycins, potent CYP3A4 inducers, significantly reduces Bedaquiline exposure, necessitating dosage adjustments. [, ] Similarly, the antiretroviral drug Lopinavir/Ritonavir, a CYP3A4 inhibitor, increases Bedaquiline exposure, requiring careful monitoring for potential toxicity. [, ] In contrast, Bedaquiline can be co-administered with Nevirapine, another antiretroviral, without dose adjustments as it does not significantly affect Bedaquiline exposure. []
A: Multiple studies demonstrate that adding Bedaquiline to a background MDR-TB regimen significantly improves treatment outcomes. [, , , , , ] For instance, in a phase 2b trial, Bedaquiline reduced the median time to sputum culture conversion from 125 days to 83 days compared to placebo. [] In a real-world setting in South Africa, Bedaquiline use was associated with a substantially higher favorable outcome rate at 24 months compared to a historical cohort of patients who did not receive the drug. []
A: While Bedaquiline shows promising in vitro activity against various NTM species, its efficacy in treating NTM infections is still under investigation. [, , ] Preliminary studies suggest that Bedaquiline-containing regimens may be effective for extrapulmonary NTM infections, but further research is needed to confirm these findings and to determine its role in treating pulmonary NTM infections. [, ]
A: The most common mechanism of Bedaquiline resistance is the acquisition of mutations in the Rv0678 gene. [, , , ] These mutations are thought to enhance the efflux of Bedaquiline from the bacterial cell via the MmpS5-MmpL5 efflux pump, reducing its intracellular concentration and effectiveness. [, ]
A: Notably, mutations in the Rv0678 gene also confer low-level cross-resistance to Clofazimine, another key drug used in MDR-TB treatment. [, ] This cross-resistance emphasizes the importance of drug susceptibility testing to guide treatment decisions and prevent the development of resistance. [, , ] Additionally, mutations in the pepQ gene have also been linked to low-level Bedaquiline and Clofazimine cross-resistance. []
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the accurate quantification of Bedaquiline and its metabolites, like N-monodesmethyl bedaquiline (M2), in human serum and other biological matrices. [, ] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. []
A: The US Food and Drug Administration approved Bedaquiline in 2012, marking a significant milestone as the first new TB drug approved in over 40 years. [, , ] Its approval was based on Phase II clinical trials demonstrating its ability to accelerate sputum culture conversion in patients with MDR-TB. [, , ] Despite concerns about potential safety issues, Bedaquiline's unique mechanism of action and its potential to address the growing threat of MDR-TB played a crucial role in its accelerated approval. [, , , , ]
A: Research suggests that Bedaquiline may have anti-cancer properties, particularly against cancer stem cells (CSCs). [] Studies using breast cancer cells show that Bedaquiline inhibits mitochondrial function and effectively blocks the proliferation of CSCs. [] These findings highlight its potential for cross-disciplinary applications, warranting further pre-clinical and clinical investigations to explore its therapeutic potential beyond tuberculosis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)

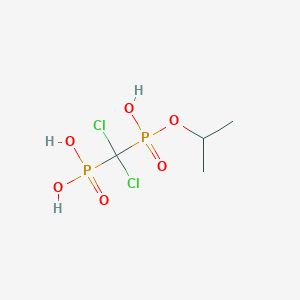
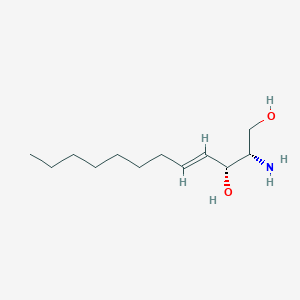

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
